molecular formula C8H17NS B3014920 (4-(Methylthio)cyclohexyl)methanamine CAS No. 2126159-92-8

(4-(Methylthio)cyclohexyl)methanamine

Cat. No.: B3014920
CAS No.: 2126159-92-8
M. Wt: 159.29
InChI Key: UUNLXKKHYYBDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Methylthio)cyclohexyl)methanamine is an organic compound with the molecular formula C8H17NS It is characterized by a cyclohexyl ring substituted with a methylthio group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Methylthio)cyclohexyl)methanamine typically involves the reaction of 4-(methylthio)cyclohexanone with ammonia or an amine under reducing conditions. One common method is the reduction of 4-(methylthio)cyclohexanone oxime using sodium in ethanol . This reaction yields the desired amine with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(4-(Methylthio)cyclohexyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding cyclohexylamine using reducing agents like lithium aluminum hydride.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: (4-(Methylsulfinyl)cyclohexyl)methanamine, (4-(Methylsulfonyl)cyclohexyl)methanamine.

    Reduction: Cyclohexylmethanamine.

    Substitution: N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

(4-(Methylthio)cyclohexyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(Methylthio)cyclohexyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The methylthio group can participate in hydrogen bonding and hydrophobic interactions, while the methanamine group can form ionic bonds with negatively charged sites on proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a cyclohexyl ring and a methylthio group, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-methylsulfanylcyclohexyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NS/c1-10-8-4-2-7(6-9)3-5-8/h7-8H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNLXKKHYYBDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCC(CC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.